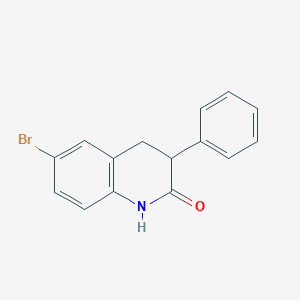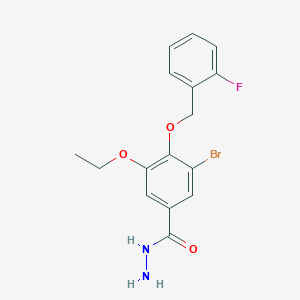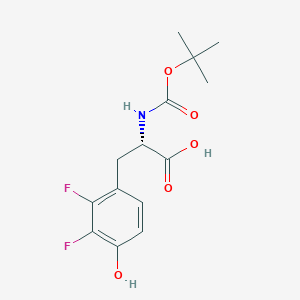
N-Boc-2,3-Difluoro-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-2,3-Difluoro-L-tyrosine is a derivative of L-tyrosine where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions. This compound is commonly used in the synthesis of peptides and other complex organic molecules due to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) to protect the amino group . The fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods
Industrial production of N-Boc-2,3-Difluoro-L-tyrosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-2,3-Difluoro-L-tyrosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones or reduction to form catechols.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of quinones.
Deprotection: Formation of 2,3-difluoro-L-tyrosine.
Wissenschaftliche Forschungsanwendungen
N-Boc-2,3-Difluoro-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of N-Boc-2,3-Difluoro-L-tyrosine involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. The Boc group provides stability and protects the amino group during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Boc-3,5-Difluoro-L-tyrosine
- N-Boc-4,4-Difluoro-L-proline
- N-Boc-2,3-Difluoro-D-tyrosine
Uniqueness
N-Boc-2,3-Difluoro-L-tyrosine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable tool in synthetic chemistry and drug development .
Eigenschaften
Molekularformel |
C14H17F2NO5 |
|---|---|
Molekulargewicht |
317.28 g/mol |
IUPAC-Name |
(2S)-3-(2,3-difluoro-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(21)17-8(12(19)20)6-7-4-5-9(18)11(16)10(7)15/h4-5,8,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t8-/m0/s1 |
InChI-Schlüssel |
AQIWKONTLIVVTR-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


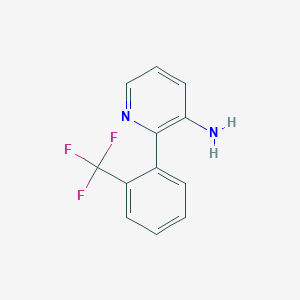
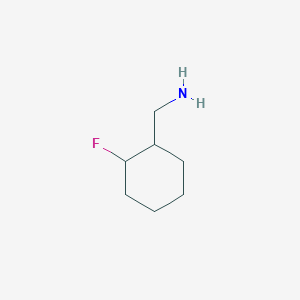
![6-(3,4-Dimethylphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13001163.png)
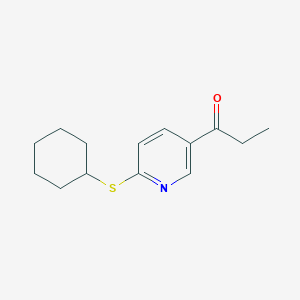

![6-Ethyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine-4-thiol](/img/structure/B13001174.png)
![2-(5-Amino-1H-benzo[d][1,2,3]triazol-1-yl)propanoic acid](/img/structure/B13001189.png)


